
1-(2,3-Dimethylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that features a piperazine ring attached to a methanone group, which is further connected to a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,3-dimethylphenylmagnesium bromide with piperazine derivatives. The reaction is carried out in a dry solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for (2,3-dimethylphenyl)(piperazin-1-yl)methanone involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2,3-Dimethylphenyl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes like monoacylglycerol lipase (MAGL).
Agrochemicals: The compound and its derivatives have shown herbicidal activity against various weed species.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition to understand its biological effects and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2,3-dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it prevents the hydrolysis of monoacylglycerols, thereby modulating the endocannabinoid system . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrobenzyl)piperazin-1-yl(phenyl)methanone: Similar structure but with a nitro group, showing different biological activities.
(3-Fluoro-4-nitrophenyl)piperazin-1-yl(phenyl)methanone: Contains a fluorine atom, exhibiting distinct pharmacological properties.
(2,3-Diphenyl-1H-indol-5-yl)piperazin-1-yl(phenyl)methanone: Features an indole ring, used in different therapeutic applications.
Uniqueness
(2,3-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable compound for developing new therapeutic agents and agrochemicals.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(11(10)2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 |
InChI Key |
ODORFEUGUHRSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)

![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)


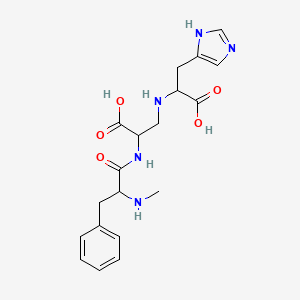


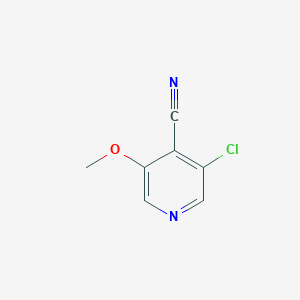
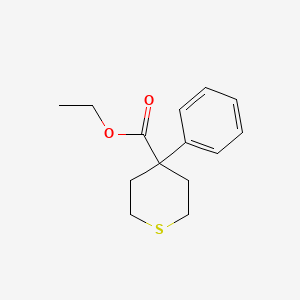
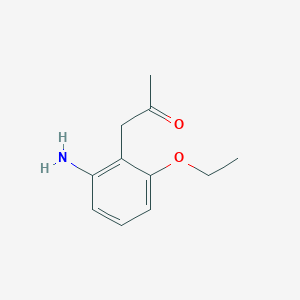
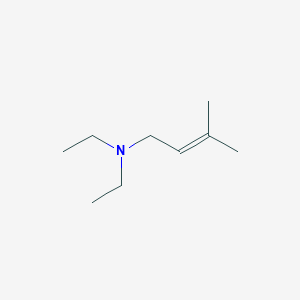

![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
